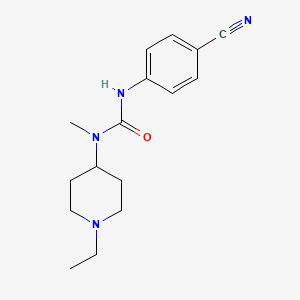
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone, also known as PHCK, is a synthetic compound that has been extensively studied for its potential use in scientific research. PHCK is a ketone derivative of hydroxychloroquine, an antimalarial drug. PHCK has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology.
Mecanismo De Acción
The exact mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of cytokines, which are involved in inflammation. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to modulate the activity of certain immune cells, such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology. However, one limitation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone. One potential area of research is its use in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone could be studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Further research is also needed to fully understand the mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with pyrrolidine and a reducing agent such as sodium borohydride. This reaction results in the formation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone.
Aplicaciones Científicas De Investigación
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have antimalarial properties and has been studied for its potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-10(14)9(7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAUJIDSUOTARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)






![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)